molecular formula C21H21F3N2O5 B611539 t-TUCB

t-TUCB

Cat. No.: B611539
M. Wt: 438.4 g/mol
InChI Key: XDVFKCZZXOGEMN-UHFFFAOYSA-N
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Description

trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid: (t-TUCB) is a potent inhibitor of soluble epoxide hydrolase (sEH). This compound has garnered significant attention due to its anti-inflammatory and antinociceptive properties. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain and cardiovascular diseases .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea and trifluoromethoxy groups. It can also participate in hydrogen bonding and other non-covalent interactions .

Common Reagents and Conditions: Common reagents used in the reactions involving trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid include organic solvents like DMSO, catalysts, and bases to facilitate the substitution reactions. The reaction conditions often involve moderate temperatures and controlled pH levels .

Major Products: The major products formed from the reactions of trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the urea and trifluoromethoxy groups while introducing new functional groups or modifying existing ones .

Comparison with Similar Compounds

trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid is compared with other soluble epoxide hydrolase inhibitors such as:

  • Triclocarban (TCC)
  • 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)
  • 1,3-Bis(4-methoxybenzyl) urea (MMU)

Uniqueness: trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid is unique due to its potent inhibitory activity and specific structural features, such as the trifluoromethoxy group, which contribute to its high binding affinity and selectivity for soluble epoxide hydrolase .

Properties

IUPAC Name

4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVFKCZZXOGEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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